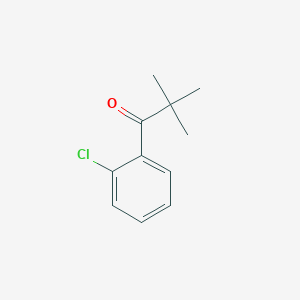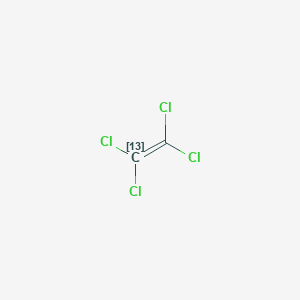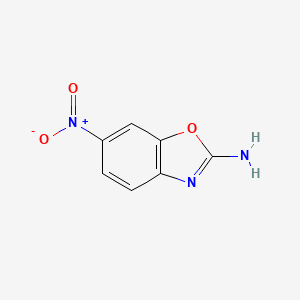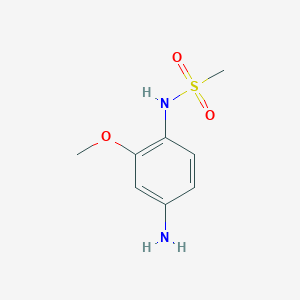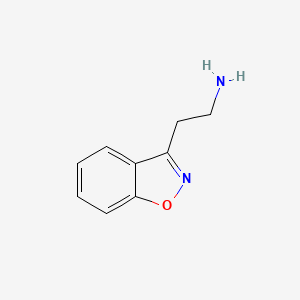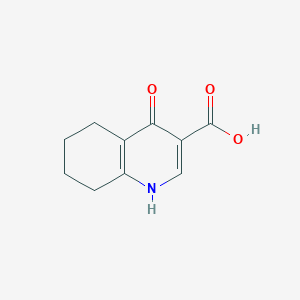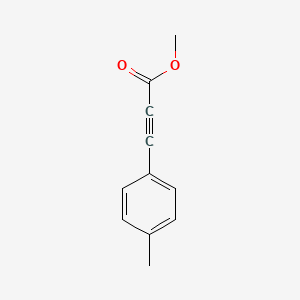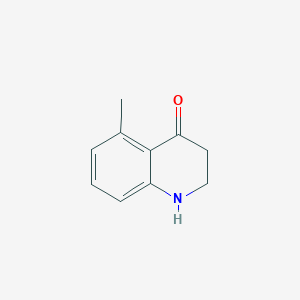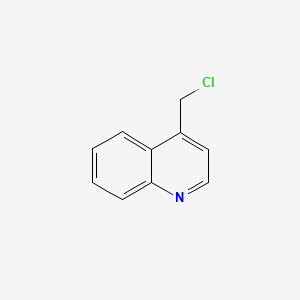
4-(氯甲基)喹啉
描述
4-(Chloromethyl)quinoline, also known as 4-CMQ, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile and valuable chemical, due to its unique properties, which include the ability to form stable complexes with a wide range of metal ions. 4-CMQ has also been used in the synthesis of other organic compounds, such as quinoline derivatives, and in the production of specialty polymers.
科学研究应用
喹啉衍生物的合成
4-(氯甲基)喹啉: 是合成各种喹啉衍生物的关键中间体。这些衍生物在开发具有潜在药理活性的化合物中至关重要。 氯甲基作为进一步功能化的反应位点,导致创建复杂分子,用于药物发现和开发 .
抗疟疾和抗菌剂
喹啉的结构基序存在于许多抗疟疾和抗菌药物中。4-(氯甲基)喹啉可用于合成类似于氯喹和环丙沙星的化合物,它们分别对疟疾和细菌感染有效。 这种应用在对抗耐药菌株和疟原虫的持续斗争中具有重要意义 .
抗癌研究
喹啉衍生物在抗癌研究中显示出希望。4-(氯甲基)喹啉可以转化为抑制癌细胞生长的化合物。 它在创建具有 4-苯胺喹唑啉支架的新型抗癌剂方面特别有用,这些支架正在研究它们治疗各种癌症的潜力 .
有机合成中的催化
在有机合成中,4-(氯甲基)喹啉可以作为催化剂或催化体系的组成部分。 它的结构允许开发催化方法,促进复杂有机化合物的合成,这些化合物可以用于各种工业应用 .
材料科学应用
4-(氯甲基)喹啉的反应性使其成为材料科学中宝贵的化合物。 它可以用于创建具有特定电子或光学特性的有机材料,为 OLED 和有机半导体等领域的技术进步做出贡献 .
生物有机分子的发展
4-(氯甲基)喹啉: 是生物有机化学领域不可或缺的工具,它被用于开发模拟生物过程的分子。 这些分子可以作为理解生物机制的工具或作为开发新型治疗剂的先导 .
作用机制
Target of Action
4-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds that have been found to exhibit a wide range of biopharmaceutical activities . Quinoline derivatives are known to interact with various targets, including enzymes, receptors, and proteins, which play crucial roles in numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The interaction between 4-(Chloromethyl)quinoline and its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s interaction with its targets could disrupt these pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Similar compounds, such as chloroquine, a 4-aminoquinoline, have been found to have good oral bioavailability and wide distribution in the body
Result of Action
Based on the known activities of quinoline derivatives, it could potentially lead to changes in cellular processes, such as cell growth, inflammation, or microbial activity
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)quinoline could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for synthesizing quinoline derivatives, is known to be influenced by these factors
生化分析
Biochemical Properties
4-(Chloromethyl)quinoline, like other quinolines, has the potential to bind to thiol, amine, and hydroxyl groups This property allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA
Metabolic Pathways
Quinolines are synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis
属性
IUPAC Name |
4-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKQWRLRYMCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493721 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5632-17-7 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

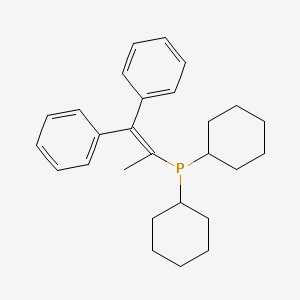
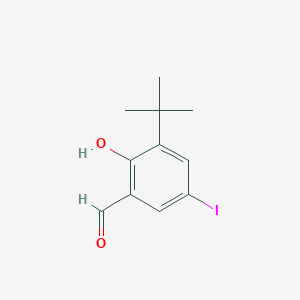
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
